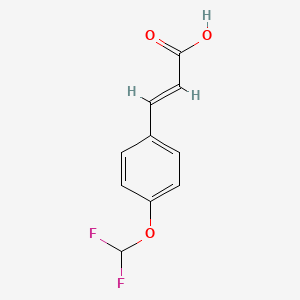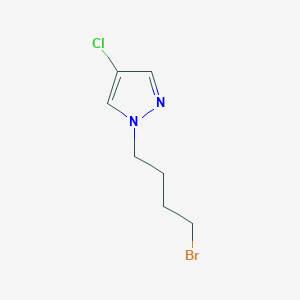
1-(4-Bromobutyl)-4-chloro-1H-pyrazole
Overview
Description
1-(4-Bromobutyl)-4-chloro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a bromobutyl group and a chlorine atom attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(4-Bromobutyl)-4-chloro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrazole and 1,4-dibromobutane.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Synthetic Route: The 4-chloropyrazole undergoes nucleophilic substitution with 1,4-dibromobutane to form the desired product, this compound.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Bromobutyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the bromobutyl group to a butyl group.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups through reactions with organometallic reagents or halogen exchange reactions.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like tetrahydrofuran (THF), and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromobutyl)-4-chloro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom on the pyrazole ring can participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(4-Bromobutyl)-4-chloro-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Bromobutyl)-4-chloro-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
1-(4-Bromobutyl)-4-chloro-1H-triazole: Contains a triazole ring, which has three nitrogen atoms in the ring.
1-(4-Bromobutyl)-4-chloro-1H-pyrrole: Features a pyrrole ring with a single nitrogen atom.
The uniqueness of this compound lies in its specific combination of the bromobutyl group and the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-bromobutyl)-4-chloropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrClN2/c8-3-1-2-4-11-6-7(9)5-10-11/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMLLCRHFLBVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCCBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


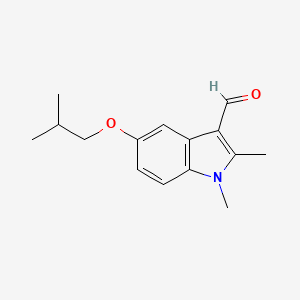
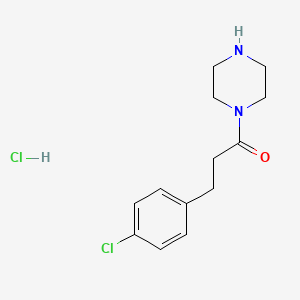

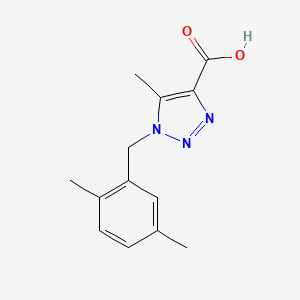
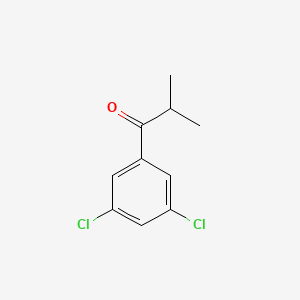
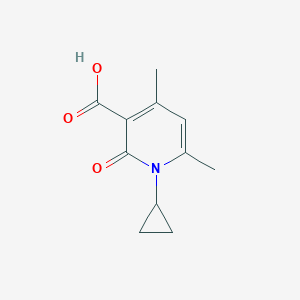

![Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B3033938.png)
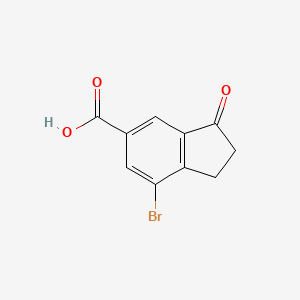
![3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3033943.png)
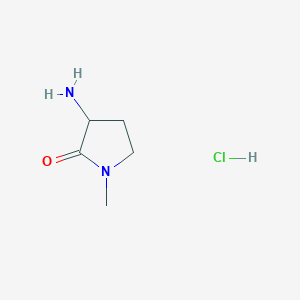
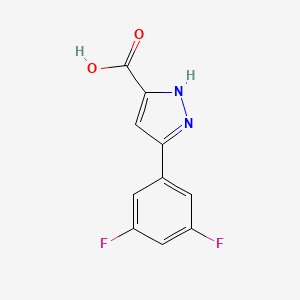
![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)
